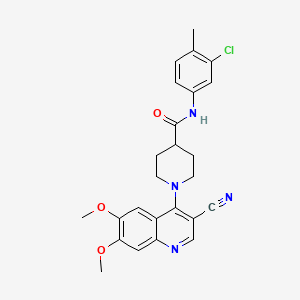

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

Description

This compound is a piperidine-4-carboxamide derivative featuring a 3-cyano-6,7-dimethoxyquinolin-4-yl moiety and a 3-chloro-4-methylphenyl substituent. The quinoline core is substituted with electron-withdrawing (cyano) and electron-donating (methoxy) groups, which may enhance its binding affinity to biological targets such as kinase enzymes or chemokine receptors .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN4O3/c1-15-4-5-18(10-20(15)26)29-25(31)16-6-8-30(9-7-16)24-17(13-27)14-28-21-12-23(33-3)22(32-2)11-19(21)24/h4-5,10-12,14,16H,6-9H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKSXWYJXZRHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Ring

- Target Compound: 3-cyano-6,7-dimethoxyquinoline. Methoxy groups at positions 6 and 7 may stabilize π-π stacking with hydrophobic pockets .

- Compound 39 (): 6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinoline. Replaces cyano with a bulky 4-methylpiperidinylpropoxy chain. Reduced electrophilicity but increased bulk may hinder kinase binding. Yield (51.4%) and melting point (220.6–222.1°C) suggest moderate stability .

Modifications in the Piperidine Carboxamide Linkage

- Target Compound: Direct linkage of piperidine-4-carboxamide to quinoline. Rigid piperidine scaffold may restrict conformational flexibility, favoring selective target engagement.

Compound 5 () : Incorporates a trioxo-dioxa-triaza chain between piperidine and phenyl groups.

Phenyl Group Substitutions

Target Compound : 3-chloro-4-methylphenyl.

- Chlorine enhances lipophilicity and steric bulk, while the methyl group may mitigate metabolic oxidation.

- Compound 8a (): Lacks the quinoline moiety, instead featuring a 4-carbamoylbenzyl-piperidinylpropyl group. Simplified structure with lower molecular weight (e.g., 430.51 g/mol in analogs) may improve solubility but reduce target specificity .

Data Table: Structural and Physicochemical Properties

Key Research Findings

- Synthetic Feasibility: The target compound’s cyano and dimethoxy groups may complicate synthesis compared to methoxy-only analogs, requiring stringent reaction conditions to avoid side reactions .

- Biological Activity: Quinoline derivatives with cyano groups (e.g., analogs) show higher kinase binding affinity than methoxy-substituted variants . Bulky substituents (e.g., Compound 39’s piperidinylpropoxy chain) reduce yield but improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.